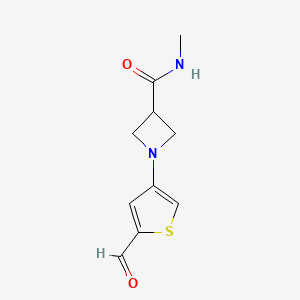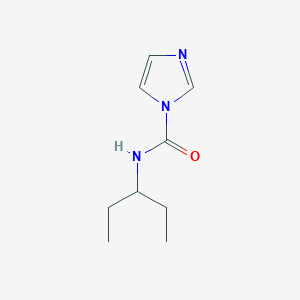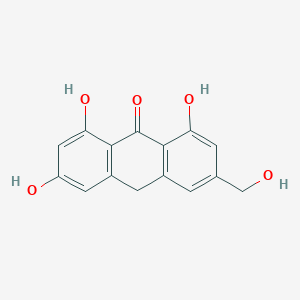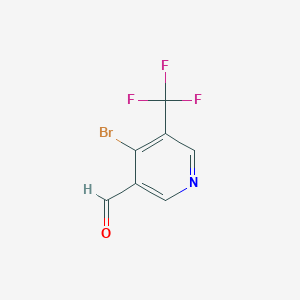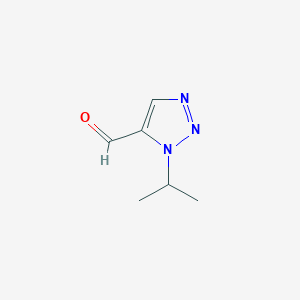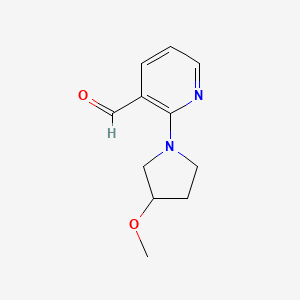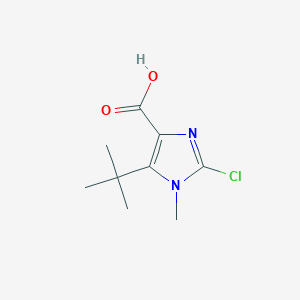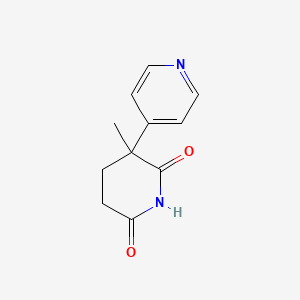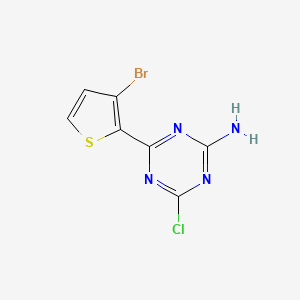
4-(Cyclopropylmethoxy)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)butan-1-amine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to a butan-1-amine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(Cyclopropylmethoxy)butan-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromobutan-1-amine with cyclopropylmethanol under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: 4-bromobutan-1-amine reacts with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Cyclopropylmethoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), acids (e.g., HCl, H2SO4), and solvents (e.g., DMF, THF). Reaction conditions vary depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
4-(Cyclopropylmethoxy)butan-1-amine can be compared with other similar compounds, such as:
4-(Methoxy)butan-1-amine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethoxy)butan-2-amine: Similar structure but with the amine group at a different position, leading to variations in reactivity and applications.
Cyclopropylmethanol: A precursor in the synthesis of this compound, with distinct properties and uses.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7,9H2 |
InChI-Schlüssel |
GEUPZFSHTHDAQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


